molecular formula C5H5BrN2O2 B8727751 4-bromo-2-methyl-1H-imidazole-5-carboxylic acid CAS No. 1093261-50-7

4-bromo-2-methyl-1H-imidazole-5-carboxylic acid

Cat. No. B8727751
M. Wt: 205.01 g/mol
InChI Key: JUWLWSWWMJVONJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“4-bromo-2-methyl-1H-imidazole-5-carboxylic acid” is a heterocyclic compound that contains an imidazole ring . It is a white to yellow solid . The molecular weight of this compound is 205.01 .


Molecular Structure Analysis

The molecular structure of “4-bromo-2-methyl-1H-imidazole-5-carboxylic acid” consists of an imidazole ring, which is a five-membered ring with two nitrogen atoms . The compound also contains a bromine atom, a methyl group, and a carboxylic acid group .


Chemical Reactions Analysis

Imidazole compounds are known for their broad range of chemical and biological properties . They can participate in various chemical reactions, including those involving antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .


Physical And Chemical Properties Analysis

“4-bromo-2-methyl-1H-imidazole-5-carboxylic acid” is a white to yellow solid . It is highly soluble in water and other polar solvents . The compound has a molecular weight of 205.01 .

Future Directions

Imidazole compounds have become an important synthon in the development of new drugs due to their broad range of chemical and biological properties . Therefore, the study and development of imidazole compounds, including “4-bromo-2-methyl-1H-imidazole-5-carboxylic acid”, is a promising area for future research .

properties

CAS RN

1093261-50-7

Product Name

4-bromo-2-methyl-1H-imidazole-5-carboxylic acid

Molecular Formula

C5H5BrN2O2

Molecular Weight

205.01 g/mol

IUPAC Name

5-bromo-2-methyl-1H-imidazole-4-carboxylic acid

InChI

InChI=1S/C5H5BrN2O2/c1-2-7-3(5(9)10)4(6)8-2/h1H3,(H,7,8)(H,9,10)

InChI Key

JUWLWSWWMJVONJ-UHFFFAOYSA-N

Canonical SMILES

CC1=NC(=C(N1)Br)C(=O)O

Origin of Product

United States

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